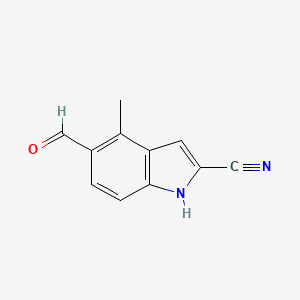

5-formyl-4-methyl-1H-indole-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-formyl-4-methyl-1H-indole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-7-8(6-14)2-3-11-10(7)4-9(5-12)13-11/h2-4,6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKSWTXSZDGHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=C(N2)C#N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266391 | |

| Record name | 5-Formyl-4-methyl-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1857296-22-0 | |

| Record name | 5-Formyl-4-methyl-1H-indole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1857296-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-4-methyl-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-formyl-4-methyl-1H-indole-2-carbonitrile

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives exhibit a vast spectrum of biological activities, making them a fertile ground for drug discovery and development.[2][3] Within this privileged class of heterocyclic compounds, indole-2-carbonitriles have garnered significant attention due to their versatile reactivity and established roles as precursors to complex molecular architectures.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 5-formyl-4-methyl-1H-indole-2-carbonitrile .

This document is intended for researchers, scientists, and professionals in drug development. It will delve into the core physicochemical properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of this compound. The narrative will not only present data but also explain the underlying scientific principles and rationale behind the described experimental protocols.

Molecular Structure and Key Physicochemical Properties

This compound possesses a unique arrangement of functional groups that dictate its chemical behavior and potential biological interactions. The presence of a nitrile group at the 2-position, a formyl group at the 5-position, and a methyl group at the 4-position on the indole ring creates a molecule with distinct electronic and steric properties.

Table 1: Core Physicochemical Properties of this compound

| Property | Value/Prediction | Rationale/Source |

| Molecular Formula | C₁₁H₈N₂O | Based on chemical structure. |

| Molecular Weight | 184.19 g/mol | Calculated from the molecular formula. |

| CAS Number | 1857296-22-0 | |

| Appearance | Predicted to be a yellow to brown solid. | Indole derivatives, especially those with formyl groups, are often colored solids. |

| Melting Point | Predicted to be in the range of 180-220 °C. | Aromatic aldehydes and nitriles tend to have relatively high melting points due to their polarity and potential for intermolecular interactions.[4][5][6] The exact value would require experimental determination. |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and acetone; sparingly soluble in alcohols like ethanol and methanol; and poorly soluble in non-polar solvents like hexane and water. | The polar formyl and nitrile groups, along with the N-H group of the indole, suggest solubility in polar solvents.[7][8][9][10] However, the overall aromatic structure limits water solubility. |

| pKa | The N-H proton is predicted to have a pKa of approximately 16-18 in DMSO. | The pKa of the indole N-H is around 17-21 in DMSO.[11][12][13] The electron-withdrawing nature of the nitrile and formyl groups would slightly increase the acidity (lower the pKa) of the N-H proton.[14] |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-methyl-1H-indole-2-carbonitrile (Precursor)

The synthesis of the precursor can be achieved through a three-step sequence starting from 4-methyl-1H-indole:

-

N-Protection: The indole nitrogen is protected to prevent side reactions in subsequent steps. A common protecting group is tert-butyloxycarbonyl (Boc).

-

Regioselective Iodination: The protected indole undergoes electrophilic iodination, which preferentially occurs at the electron-rich 2-position. N-Iodosuccinimide (NIS) is a suitable reagent for this transformation.

-

Cyanation: The 2-iodo group is then displaced by a cyanide group, typically using a copper(I) cyanide mediated reaction (Rosenmund-von Braun reaction).

Step 2: Formylation of 4-methyl-1H-indole-2-carbonitrile

The introduction of the formyl group at the 5-position can be accomplished via an electrophilic aromatic substitution reaction. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic rings like indoles.[1][15][16]

-

Causality of Experimental Choice: The Vilsmeier-Haack reaction is chosen for its high regioselectivity for the 3-position of indoles. However, with the 2-position blocked by the nitrile group and the 3-position unsubstituted, formylation is expected to occur on the benzene ring. The directing effects of the methyl group (ortho, para-directing) and the pyrrole ring (activating) would favor substitution at the 5- and 7-positions. Steric hindrance from the 4-methyl group would likely direct the formylation to the 5-position. An alternative, though generally less efficient for indoles, would be the Duff reaction.[17][18][19][20]

Spectroscopic and Chromatographic Characterization

A comprehensive characterization of this compound is crucial for confirming its identity and purity. The following section outlines the expected spectroscopic data and provides a detailed protocol for chromatographic analysis.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet for the N-H proton (> 10 ppm).- A singlet for the aldehydic proton (~10 ppm).- A singlet for the proton at the 3-position (~7.5-8.0 ppm).- Two doublets for the aromatic protons at the 6- and 7-positions (~7.0-7.5 ppm).- A singlet for the methyl protons (~2.5 ppm). |

| ¹³C NMR | - A signal for the aldehydic carbon (~190 ppm).- A signal for the nitrile carbon (~115-120 ppm).- Signals for the aromatic carbons, including the quaternary carbons of the indole ring.- A signal for the methyl carbon (~15-20 ppm). |

| IR (Infrared) Spectroscopy | - A sharp peak for the nitrile (C≡N) stretch (~2220-2240 cm⁻¹).- A strong peak for the carbonyl (C=O) stretch of the aldehyde (~1680-1700 cm⁻¹).- A peak for the N-H stretch of the indole (~3300-3400 cm⁻¹).- Peaks in the aromatic region (1400-1600 cm⁻¹). |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of 184.19.[21][22][23][24] |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a robust method for assessing the purity of this compound.

Caption: A typical workflow for the HPLC analysis of this compound.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA. Filter both solvents through a 0.45 µm filter and degas.

-

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to initial conditions (95% A, 5% B)

-

20-25 min: Equilibration

-

-

-

Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Self-Validating System: The use of a gradient elution ensures the separation of compounds with a wide range of polarities. The TFA in the mobile phase helps to sharpen peaks by ion-pairing with any basic sites on the molecule or the column. The C18 column provides excellent retention for aromatic compounds.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its functional groups: the indole ring, the formyl group, and the nitrile group.

-

Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic attack. The N-H proton is weakly acidic and can be deprotonated with a strong base.

-

Formyl Group: The aldehyde functionality is a versatile handle for various chemical transformations. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, and can participate in condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel condensations).[25]

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions, or reduced to a primary amine.

Potential Biological Activity and Drug Development Applications

While no specific biological data for this compound has been reported, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

-

Anticancer Activity: Many indole derivatives, including those with nitrile and formyl functionalities, have demonstrated potent anticancer properties through various mechanisms such as inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[2][3] The specific substitution pattern of the target molecule could lead to novel interactions with cancer-related biological targets.

-

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. The functional groups on this molecule could be tailored to target specific kinases involved in cell signaling pathways that are dysregulated in cancer and other diseases.

-

Antimicrobial and Antiviral Activity: Indole derivatives have also been explored for their potential as antimicrobial and antiviral agents.[3] The unique electronic properties of this compound may confer activity against various pathogens.

Conclusion

This compound is a highly functionalized indole derivative with significant potential for applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic strategy, and detailed analytical methods for its characterization. The versatile reactivity of its functional groups opens up numerous avenues for the synthesis of a diverse library of compounds for biological screening. Further experimental investigation into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully explore its therapeutic potential.

References

-

Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Gallicchio, E., & Levy, R. M. (2011). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 111(2), 715–842. [Link]

-

Ghaffari, M., & Ghiasi, R. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]

-

Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Indole-3-carboxaldehyde. (n.d.). Solubility of Things. Retrieved January 7, 2026, from [Link]

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351–355. [Link]

-

Wang, J., Chen, L., & Liu, Y. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 488. [Link]

-

Biswas, K. M., & Jackson, A. H. (1974). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 39(14), 2041–2045. [Link]

-

Xue, J., Zhang, Y.-S., Huan, Z., & Cheng, J.-P. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. [Link]

-

Hrizi, A., Cailler, M., Carcenac, Y., Guillaumet, G., & Akssira, M. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(21), 5035. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing. [Link]

-

Gao, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]

-

Mayrhofer, A., & Kappe, C. O. (2007). Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. University of Graz. [Link]

-

Britannica, The Editors of Encyclopaedia. (2023, December 23). Aldehyde. In Encyclopædia Britannica. [Link]

-

Duff Reaction. (n.d.). SynArchive. Retrieved January 7, 2026, from [Link]

-

Duff reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Duff Reaction. (n.d.). Name-Reaction.com. [Link]

-

Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. [Link]

-

Physical Properties of Aldehydes and Ketones. (n.d.). BYJU'S. [Link]

-

Indole. (n.d.). Química Organica.org. Retrieved January 7, 2026, from [Link]

-

Denton Chemistry Group. (2020, March 13). Pyrroles and Indoles. University of Bristol. [Link]

-

Gurnos Jones, & Stephen P. Stanforth. (1996). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 1-330. [Link]

-

A New Approach to 3-Indolecarboxaldehyde. (1959). Journal of the American Chemical Society. [Link]

-

indole-3-carboxaldehyde, 487-89-8. (n.d.). The Good Scents Company. Retrieved January 7, 2026, from [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2021). ResearchGate. [Link]

-

Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]

-

HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies. [Link]

-

Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. (2002). ResearchGate. [Link]

-

One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021). RSC Advances. [Link]

-

Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. (2019). ResearchGate. [Link]

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2021). ResearchGate. [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Bentham Science. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

- Purification of aromatic polycarboxylic acids by recrystallization. (1972).

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

-

Synthesis, Distillation, & Recrystallization. (2024, August 2). LabXchange. [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube. [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. ncert.nic.in [ncert.nic.in]

- 6. byjus.com [byjus.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. indole acidity [quimicaorganica.org]

- 12. Indole [quimicaorganica.org]

- 13. dentonchemistry.com [dentonchemistry.com]

- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Duff reaction - Wikipedia [en.wikipedia.org]

- 19. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 20. synarchive.com [synarchive.com]

- 21. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 22. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 24. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ | MDPI [mdpi.com]

- 25. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-formyl-4-methyl-1H-indole-2-carbonitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-formyl-4-methyl-1H-indole-2-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features, offers a detailed interpretation of expected chemical shifts and coupling constants, and provides a robust experimental protocol for acquiring high-quality data.

Introduction: The Structural Significance of a Substituted Indole

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound, featuring a blend of electron-donating (methyl) and electron-withdrawing (formyl, nitrile) groups, creates a unique electronic environment. ¹H NMR spectroscopy is an unparalleled tool for confirming the precise regiochemistry and understanding the electronic architecture of such molecules, which is critical for predicting their reactivity and biological activity. This guide will serve as a definitive reference for the structural elucidation of this and structurally related compounds.

Molecular Structure and Proton Environment Analysis

A thorough interpretation of the ¹H NMR spectrum begins with a detailed examination of the molecule's structure. Each proton's chemical environment is distinct, leading to a unique resonance in the spectrum. The key to accurate assignment lies in understanding the interplay of inductive and resonance effects of the substituents on the indole ring.

Diagram of Molecular Structure with Proton Designations

Caption: Molecular structure of this compound with key protons labeled.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound are summarized below. These predictions are based on established principles of NMR spectroscopy and analysis of data for structurally related indole derivatives.[1][2]

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Multiplicity |

| N-H | > 9.0 | Broad Singlet | - | The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. |

| CHO | ~10.1 - 10.5 | Singlet | - | The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom.[3][4] |

| H-3 | ~7.5 - 7.8 | Singlet | - | The nitrile group at C2 strongly deshields the H-3 proton. The absence of adjacent protons results in a singlet. |

| H-6 | ~7.4 - 7.6 | Doublet | 8.0 - 8.5 (³J) | H-6 is ortho to the formyl group, which is electron-withdrawing, causing a downfield shift. It is coupled to H-7, resulting in a doublet. |

| H-7 | ~7.2 - 7.4 | Doublet | 8.0 - 8.5 (³J) | H-7 is coupled to H-6, appearing as a doublet. Its chemical shift is influenced by the adjacent fused pyrrole ring. |

| CH₃ | ~2.5 - 2.8 | Singlet | - | The methyl protons are attached to the aromatic ring and will appear as a singlet. The proximity to the electron-withdrawing formyl group at the adjacent position causes a slight downfield shift compared to a typical aromatic methyl group. |

In-Depth Analysis of Substituent Effects

The chemical shifts observed in the ¹H NMR spectrum are a direct consequence of the electronic environment of each proton. The substituents on the indole ring of this compound exert significant influence through both resonance and inductive effects.

-

2-Carbonitrile (-CN): The nitrile group is strongly electron-withdrawing through both induction and resonance. This effect significantly deshields the proton at the C3 position. The anisotropy of the cyano group can also contribute to the chemical shift of nearby protons.[5][6]

-

4-Methyl (-CH₃): The methyl group is weakly electron-donating through induction and hyperconjugation. This would typically shield adjacent protons. However, its effect is counteracted by the strong electron-withdrawing groups on the ring.

-

5-Formyl (-CHO): The formyl group is a potent electron-withdrawing group via resonance and induction, delocalizing electron density from the benzene ring. This leads to significant deshielding of the ortho (H-6) and para (H-7, relative to the point of attachment) protons. Furthermore, the magnetic anisotropy of the carbonyl bond causes a substantial downfield shift for the aldehyde proton itself.[3][7]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Workflow for ¹H NMR Spectroscopy

Caption: A standardized workflow for the preparation, acquisition, and processing of a ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry vial. DMSO-d₆ is often preferred for indole N-H protons as it can reduce the rate of exchange, leading to sharper signals.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming. Poor shimming can lead to broad peaks and distorted multiplets.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 16 to 32) should be co-added to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).

-

Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Conclusion

The ¹H NMR spectrum of this compound is highly informative, providing unambiguous confirmation of its structure. The distinct chemical shifts and coupling patterns of the aromatic, formyl, methyl, and N-H protons are a direct reflection of the electronic effects exerted by the various substituents. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently acquire and interpret the ¹H NMR data for this and related indole derivatives, facilitating progress in synthetic chemistry and drug discovery.

References

-

PubChem. 4-Methylindole. National Center for Biotechnology Information. [Link]

- Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(5), 1071-1076.

- Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Science Publishing.

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

PubChem. Indole-5-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

- ResearchGate. (2025). NUCLEAR MAGNETIC RESONANCE STUDIES: IX.

- Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(9), 592.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]

-

MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

- ACS Publications. (2022).

- YouTube. (2025).

-

Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? [Link]

- The Royal Society of Chemistry. (2025).

-

Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

- The University of Liverpool Repository. (n.d.).

- ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1.

- Modgraph. (n.d.). proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group.

- National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC.

- ResearchGate. (2025). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group.

- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of.

- Scribd. (n.d.). Coupling Constants For 1h and 13c NMR.

-

PubChem. 1-Methylindole. National Center for Biotechnology Information. [Link]

- RSC Publishing. (2018). Oxidative coupling strategies for the synthesis of indole alkaloids.

-

University College London. (n.d.). Chemical shifts. [Link]

- ACS Publications. (n.d.). LONG-RANGE SPIN COUPLINGS INVOLVING METHOXY GROUPS IN AROMATIC COMPOUNDS. The Journal of Physical Chemistry.

- MDPI. (2018).

- ACS Publications. (2022). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Organometallics.

- National Center for Biotechnology Information. (2025). Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. PubMed Central.

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of Substituted Indole-2-carbonitriles

This guide provides a comprehensive exploration of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as a pivotal tool for the structural elucidation of substituted indole-2-carbonitriles. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural outlines to delve into the causal relationships between molecular structure, electronic effects, and their spectral manifestations. We will examine the theoretical underpinnings, present field-proven experimental protocols, and offer a detailed analysis of substituent-induced chemical shifts, ensuring a robust understanding for confident structural assignment.

The Strategic Importance of Indole-2-carbonitriles and ¹³C NMR

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, the indole-2-carbonitrile motif serves as a versatile building block for synthesizing more complex, biologically active heterocyclic systems.[1][3] The nitrile group not only influences the electronic properties of the indole ring but also acts as a synthetic handle for further transformations.

Given the potential for complex substitution patterns and isomerism, unambiguous structural characterization is paramount. ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a specific electronic environment generates a distinct resonance signal, making it an indispensable technique for confirming constitution, identifying isomers, and understanding electronic distributions within the molecule.[4]

Foundational Principles: Interpreting the ¹³C NMR Spectrum of Indoles

The ¹³C NMR spectrum of an indole derivative is rich with information. The chemical shift (δ), reported in parts per million (ppm), for each carbon is highly sensitive to its local electronic environment.

General Chemical Shift Regions:

-

Aromatic & Heteroaromatic Carbons (C4-C7): Typically resonate between ~110 and 140 ppm.

-

Pyrrole Ring Carbons (C2, C3, C3a, C7a): These carbons show significant variation based on substitution. In the parent indole, C2 is found around 124 ppm and C3 around 102 ppm.[5][6] The bridgehead carbons, C3a and C7a, resonate near 128 ppm and 136 ppm, respectively.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-125 ppm.[7] Its signal is often of lower intensity due to the lack of an attached proton and a longer relaxation time.

The precise chemical shift of each carbon is modulated by the interplay of several key factors:

-

Inductive Effects: Electronegative or electropositive substituents influence the electron density of nearby carbons through the sigma bond network, causing deshielding (downfield shift) or shielding (upfield shift), respectively.

-

Resonance (Mesomeric) Effects: Substituents with lone pairs (e.g., -OCH₃, -NH₂) or pi systems (e.g., -NO₂) can donate or withdraw electron density through the pi system of the indole ring. This effect is most pronounced at the ortho and para positions relative to the substituent.

-

Solvent Effects: The choice of NMR solvent can influence chemical shifts, particularly for the NH proton and adjacent carbons, due to hydrogen bonding and solvation.[6] Consistent use of a single solvent (e.g., CDCl₃ or DMSO-d₆) is crucial for comparing data across a series of compounds.

A Validated Experimental Protocol for Acquiring High-Quality ¹³C NMR Data

This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Methodology:

-

Sample Preparation:

-

Mass: Accurately weigh 10-25 mg of the purified indole-2-carbonitrile derivative. Higher concentrations reduce the required acquisition time.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is excellent for a wide range of polarities, while CDCl₃ is a common choice for less polar compounds. Use a consistent solvent for comparative studies.

-

Procedure: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

-

-

Instrument Setup & Calibration:

-

Use a modern NMR spectrometer (≥400 MHz for ¹H frequency is recommended).

-

Tune and match the ¹³C probe to the solvent.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

Standard ¹³C{¹H} Spectrum Acquisition:

-

Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems).

-

Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width of ~220-250 ppm (e.g., from -10 to 210 ppm) to ensure all signals, including any potential carbonyls in substituents, are captured.

-

Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2.0 seconds is a robust starting point. Quaternary carbons, including the nitrile, have longer relaxation times and may require a longer D1 (5-10 s) for accurate quantitative analysis, though this is often unnecessary for simple structural confirmation.

-

Number of Scans (NS): This is highly dependent on sample concentration. Start with 1024 scans and increase as needed to achieve a signal-to-noise ratio (S/N) > 20:1 for the signals of interest.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of 1-2 Hz) to improve S/N.

-

Perform Fourier transformation, automatic phase correction, and baseline correction.

-

Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

-

-

Spectral Editing (Optional but Recommended):

-

Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum. This experiment helps differentiate carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. This is invaluable for assigning carbons in alkyl or substituted aryl side chains.

-

Experimental Workflow Diagram

Caption: Standard workflow for ¹³C NMR analysis.

Spectral Analysis: Decoding Substituent Effects

The true power of ¹³C NMR lies in the predictable and systematic way that substituents alter the chemical shifts of the indole ring. By understanding these trends, one can confirm the position of substitution and gain insight into the electronic nature of the molecule.

Indole-2-carbonitrile Core Structure & Numbering

Caption: IUPAC numbering for the indole-2-carbonitrile scaffold.

Analysis of Substituent-Induced Chemical Shifts (SCS)

The introduction of a substituent primarily affects the carbons ipso (the carbon to which it is attached), ortho, meta, and para to the point of substitution.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), or alkyl groups donate electron density.

-

Mechanism: This occurs through resonance (for -OCH₃, -NH₂) and/or induction (for alkyls).

-

Effect: Increased electron density leads to greater shielding. Carbons ipso, ortho, and para to the EDG will experience an upfield shift (move to a lower δ value). The meta position is often minimally affected. For example, a methoxy group at C5 will cause significant upfield shifts at C5, C4, and C6.[1]

-

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), halogens (-F, -Cl), or carbonyls (-CHO, -COR) withdraw electron density.

-

Mechanism: This occurs through strong inductive and/or resonance effects.

-

Effect: Decreased electron density leads to deshielding. Carbons ipso, ortho, and para to the EWG will experience a downfield shift (move to a higher δ value). Halogens present a more complex case where the strong inductive effect (deshielding) often dominates, but a weaker resonance-donating effect can also be observed.

-

Illustrative Diagram of Electronic Effects

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Indole(120-72-9) 13C NMR spectrum [chemicalbook.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Solubility Profile of 5-formyl-4-methyl-1H-indole-2-carbonitrile: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-formyl-4-methyl-1H-indole-2-carbonitrile in common organic solvents. Given the critical role of solubility in the drug discovery and development pipeline—from synthesis and purification to formulation and bioavailability—this document serves as an essential resource for researchers and scientists. While specific experimental data for this novel compound is not publicly available, this guide establishes the foundational principles governing its solubility based on its unique molecular architecture. It further presents a detailed, field-proven experimental protocol for accurate quantitative solubility determination, empowering research teams to generate reliable data for informed decision-making.

Introduction: The Significance of a Substituted Indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The compound this compound (CAS: 1857296-22-0) is a highly functionalized derivative, presenting unique challenges and opportunities in drug development.[2][3][4][5][6] Its physicochemical properties, particularly solubility, are paramount. Accurate solubility data is crucial for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization.

-

Formulation Science: Developing stable and effective dosage forms for preclinical and clinical studies.

-

Pharmacokinetics: Influencing absorption, distribution, metabolism, and excretion (ADME) profiles, as poor solubility often correlates with low bioavailability.[7][8]

This guide provides the theoretical and practical tools to expertly navigate the solubility assessment of this promising molecule.

Molecular Structure and Physicochemical Analysis

The solubility behavior of this compound is dictated by its distinct functional groups. Understanding their individual contributions is key to predicting its interactions with various solvents.

-

Molecular Formula: C₁₁H₈N₂O

-

Molecular Weight: 184.19 g/mol

Key Functional Groups Influencing Solubility:

-

Indole N-H Group: Acts as a hydrogen bond donor, promoting solubility in protic and polar aprotic solvents that are effective hydrogen bond acceptors.

-

Formyl Group (-CHO): The carbonyl oxygen is a strong hydrogen bond acceptor. Its polar nature increases affinity for polar solvents.

-

Nitrile Group (-C≡N): A highly polar functional group that can act as a hydrogen bond acceptor, enhancing solubility in polar media.

-

Aromatic Indole Core & Methyl Group: These components are largely nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents through van der Waals forces and π-π stacking interactions.

The molecule thus possesses a dual character: polar regions capable of strong, specific interactions (hydrogen bonding) and a nonpolar scaffold. The balance between these features will govern its solubility profile.

Caption: Molecular structure of this compound.

Foundational Principles and Predicted Solubility Profile

The principle of "like dissolves like" provides a robust framework for predicting solubility.[9][10] This heuristic states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular interaction profile. Based on the structural analysis, we can predict a qualitative solubility profile.

Table 1: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvent | Key Properties | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High polarity, strong H-bond acceptor | High | Effectively solvates the entire molecule, strongly interacting with the N-H, formyl, and nitrile groups.[10] |

| N,N-Dimethylformamide (DMF) | High polarity, H-bond acceptor | High | Similar mechanism to DMSO, capable of disrupting solute-solute interactions. | |

| Acetonitrile (ACN) | Moderate polarity, H-bond acceptor | Moderate | The polar nitrile group of ACN will interact favorably, but its overall solvating power is less than DMSO or DMF. | |

| Polar Protic | Methanol (MeOH) | H-bond donor & acceptor | Moderate | Can interact with all polar groups of the solute, but its smaller nonpolar region may be less effective at solvating the indole core compared to DMSO. |

| Ethanol (EtOH) | H-bond donor & acceptor | Moderate | Slightly less polar than methanol; similar dissolving characteristics are expected. Indole itself is soluble in ethanol.[11] | |

| Non-Polar | Dichloromethane (DCM) | Low polarity | Moderate to Low | Can interact with the nonpolar indole backbone, but is a poor solvent for the polar functional groups. |

| Toluene | Aromatic, very low polarity | Low | π-π stacking between toluene and the indole ring is possible, but this interaction is likely insufficient to overcome the energy required to break the crystal lattice forces dominated by polar interactions. | |

| Hexanes | Aliphatic, non-polar | Very Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the polar N-H, formyl, or nitrile functionalities.[10] |

Disclaimer: This table represents a scientifically grounded prediction. Accurate quantitative data must be obtained through experimental verification.

Gold-Standard Experimental Protocol: Isothermal Shake-Flask Method

For definitive, thermodynamically-driven solubility data, the isothermal shake-flask method is the most reliable and widely accepted technique.[12][13] It measures the equilibrium solubility of a compound, representing the maximum amount of solute that can dissolve in a solvent at a given temperature.

Causality in Protocol Design:

-

Why an excess of solid? To ensure that the solution reaches true saturation, where the rate of dissolution equals the rate of precipitation. This is the definition of equilibrium.[7]

-

Why constant temperature? Solubility is temperature-dependent. An isothermal environment prevents temperature fluctuations from becoming a confounding variable.[11]

-

Why 24-48 hours of agitation? Many complex molecules, especially those with strong crystal lattice energy, require extended periods to reach true thermodynamic equilibrium. Shorter times may only yield kinetic solubility values, which can be misleading.[14]

-

Why filtration? To separate the saturated supernatant from the excess, undissolved solid. A 0.22 or 0.45 µm chemically-inert (e.g., PTFE) filter is chosen to remove fine particulates without adsorbing the dissolved solute.

Step-by-Step Protocol

-

Preparation: 1.1. Add an excess amount of crystalline this compound to a series of glass vials (e.g., 10 mg per 1 mL of solvent). The key is to have visible solid material remaining at the end of the experiment. 1.2. Pipette a precise volume (e.g., 1.0 mL) of each selected organic solvent into its respective vial. 1.3. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: 2.1. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). 2.2. Agitate the samples at a consistent, moderate speed for 24 to 48 hours. A preliminary time-point study (e.g., sampling at 12, 24, 36, and 48 hours) is recommended for novel compounds to empirically confirm that equilibrium has been reached (i.e., the measured concentration no longer increases).

-

Sample Processing: 3.1. After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. 3.2. Carefully withdraw a portion of the supernatant using a glass syringe. 3.3. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Analysis: 4.1. Prepare a calibration curve using a stock solution of the compound in a suitable solvent (e.g., DMSO or ACN) and performing serial dilutions. 4.2. Dilute the filtered saturated solutions with the same solvent to bring them into the linear range of the calibration curve. 4.3. Analyze the diluted samples and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). 4.4. Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.

-

Reporting: 5.1. Express the final solubility in standard units, such as mg/mL or mmol/L (mM). 5.2. Always report the temperature at which the measurement was performed.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Alternative High-Throughput Methods for Early Discovery

In early-stage drug discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed.[8] Methods like nephelometry, which measures light scattering from precipitated particles, offer a high-throughput alternative.[14]

-

Kinetic vs. Thermodynamic Solubility: It is critical to understand that these high-throughput methods measure kinetic solubility . This is the concentration at which a compound, rapidly added from a concentrated DMSO stock into an aqueous buffer, begins to precipitate. This value is often higher than the true thermodynamic equilibrium solubility and can be influenced by the rate of addition and mixing. While useful for ranking compounds, it is not a substitute for the gold-standard shake-flask method for definitive characterization.[7][14]

Conclusion

The solubility of this compound is a complex property governed by the interplay of its polar hydrogen-bonding groups and its nonpolar aromatic core. Theoretical predictions suggest high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like methanol, and poor solubility in nonpolar solvents like hexanes. However, for all applications in drug development, these predictions must be superseded by robust experimental data. The isothermal shake-flask method detailed herein provides a reliable, self-validating system for generating the accurate, quantitative solubility data required to advance a compound through the development pipeline with confidence.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

-

How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

-

Predict solubility of organic compounds?. ResearchGate.

-

An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents. Benchchem.

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

-

Indole - Solubility of Things. Solubility of Things.

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

-

This compound | 1857296-22-0. ChemicalBook.

-

Drug solubility: why testing early matters in HTS. BMG LABTECH.

-

4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

This compound | 1857296-22-0 | HZC29622. Biosynth.

-

Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate.

-

CAS 496-15-1: Indoline. CymitQuimica.

-

This compound. Appretech Scientific Limited.

-

Indole | C8H7N | CID 798. PubChem - NIH.

-

This compound. Sigma-Aldrich.

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central - NIH.

-

1857296-22-0|this compound. BLDpharm.

-

1857296-22-0 | this compound. ChemScene.

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1857296-22-0 [chemicalbook.com]

- 3. appretech.com [appretech.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1857296-22-0|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. bmglabtech.com [bmglabtech.com]

The Enduring Legacy of the Indole Nucleus: A Technical Guide to the Discovery and Synthesis of Polysubstituted Indoles

Abstract

The indole scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its unique electronic properties and versatile reactivity have captivated chemists for over a century, driving the development of a rich and diverse portfolio of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to polysubstituted indoles. We will traverse the classical name reactions that laid the foundation of indole chemistry and progress to the modern, transition-metal-catalyzed cross-coupling strategies that have revolutionized the synthesis of complex indole derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical insights into the underlying principles and experimental protocols of key synthetic transformations.

Introduction: The Indole Moiety - A Privileged Scaffold

The story of the indole nucleus begins with the study of the vibrant blue dye, indigo.[2][3][5] In 1866, Adolf von Baeyer first synthesized indole itself by the zinc dust reduction of oxindole, a derivative of indigo.[2][5] This seminal discovery unlocked a new chapter in heterocyclic chemistry. The indole ring system, a fusion of a benzene and a pyrrole ring, is a π-excessive aromatic heterocycle, with the C-3 position being the most common site for electrophilic substitution.[2] This inherent reactivity, coupled with the biological significance of indole-containing molecules like the amino acid tryptophan and neurotransmitter serotonin, has established the indole as a "privileged scaffold" in medicinal chemistry.[1][4][5][6] The quest for novel therapeutic agents continues to fuel the demand for efficient and versatile methods to synthesize polysubstituted indoles with precise control over their substitution patterns.[4][7][8]

The Classical Era: Foundational Syntheses of the Indole Core

The late 19th and early 20th centuries witnessed the discovery of several robust methods for indole synthesis, many of which remain in use today. These classical "name reactions" provided the initial tools for chemists to construct the indole ring from acyclic precursors.

The Fischer Indole Synthesis (1883)

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for constructing the indole nucleus.[1][9][10][11] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[1][9][10]

Causality of Experimental Choices: The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[1][9] The acid protonates the hydrazone, facilitating a[12][12]-sigmatropic rearrangement, the key bond-forming step of the reaction. The subsequent elimination of ammonia drives the reaction towards the formation of the aromatic indole ring.[1][9] The reaction conditions, including temperature and solvent, are often tailored to the specific substrates to optimize the yield and minimize side reactions.

Experimental Protocol: A Representative Fischer Indole Synthesis

Objective: To synthesize 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

-

Phenylhydrazine

-

Acetophenone

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Ice-cold water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine equimolar amounts of phenylhydrazine and acetophenone.

-

Heat the mixture gently (e.g., in a water bath at 60-80 °C) for 15-20 minutes to form the phenylhydrazone. The mixture will likely turn cloudy and then solidify.

-

Allow the mixture to cool to room temperature.

-

Carefully add polyphosphoric acid (a common and effective catalyst for this reaction) to the flask. An excess of PPA is typically used to ensure a stirrable paste.

-

Heat the reaction mixture to 100-120 °C with stirring for 1-2 hours. The color of the mixture will darken.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-phenylindole.

The Bischler-Möhlau Indole Synthesis (1881-1892)

The Bischler-Möhlau synthesis offers a route to 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline.[13][14][15] Discovered independently by August Bischler and Richard Möhlau, this method, while historically significant, often requires harsh reaction conditions and can lead to mixtures of products.[13][16]

Mechanism Insight: The reaction proceeds through the initial formation of an α-anilinoacetophenone intermediate, followed by a second aniline molecule acting as a base to facilitate cyclization and subsequent aromatization.[13][15] The high temperatures and excess aniline are necessary to drive the reaction to completion. Modern modifications have explored the use of catalysts like lithium bromide and microwave irradiation to achieve milder reaction conditions.[13][15]

Logical Relationship of Early Indole Syntheses

Caption: Foundational classical syntheses for the indole core.

The Madelung Indole Synthesis (1912)

Reported by Walter Madelung in 1912, this synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxide.[17][18] The original conditions were harsh, often requiring temperatures between 200-400 °C.[17]

Overcoming Limitations: The primary limitation of the Madelung synthesis is its requirement for high temperatures and strongly basic conditions, which are incompatible with many functional groups. However, modern variations, such as the Smith-modified Madelung synthesis, utilize organolithium reagents as bases, allowing the reaction to proceed at much lower temperatures and expanding its synthetic utility.[17]

The Modern Era: Transition Metal-Catalyzed Indole Syntheses

The latter half of the 20th century and the beginning of the 21st century have been marked by the transformative impact of transition metal catalysis on organic synthesis. The development of palladium-catalyzed cross-coupling reactions has provided powerful and versatile tools for the construction of polysubstituted indoles with unprecedented efficiency and functional group tolerance.

The Hegedus Indole Synthesis (1976)

The Hegedus synthesis is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[19][20][21] This method was one of the early examples of using palladium to facilitate indole ring formation.[20] The reaction can be performed stoichiometrically with Pd(II) or catalytically with a re-oxidant.[20]

The Larock Indole Synthesis (1991)

Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne to produce 2,3-disubstituted indoles.[12][22][23] The Larock indole synthesis is highly versatile and tolerates a wide range of functional groups on both the aniline and alkyne components.[12][22]

Mechanistic Pathway: The catalytic cycle is believed to involve:

-

Oxidative addition of the o-haloaniline to a Pd(0) species.

-

Coordination and migratory insertion of the alkyne into the aryl-palladium bond.

-

Intramolecular aminopalladation to form a six-membered palladacycle.

-

Reductive elimination to afford the indole product and regenerate the Pd(0) catalyst.[22]

Experimental Workflow: Larock Indole Synthesis

Caption: A typical experimental workflow for the Larock indole synthesis.

Modern Cross-Coupling Strategies for Indole Functionalization

Beyond the de novo synthesis of the indole ring, modern cross-coupling reactions have become indispensable for the late-stage functionalization of pre-existing indole scaffolds.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkyne moieties onto the indole ring.[24][25][26] This reaction is highly reliable and tolerates a wide array of functional groups.[24] The resulting alkynylated indoles are versatile intermediates for the synthesis of more complex heterocyclic systems.[24]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[27] This reaction has been instrumental in the synthesis of N-arylindoles and for introducing amino groups at various positions on the indole nucleus.[27][28] The development of specialized phosphine ligands has been critical to the broad applicability and high efficiency of this transformation.[27]

Comparative Analysis of Key Indole Synthetic Methodologies

| Synthesis Method | Year Discovered | Key Reactants | Catalyst/Reagent | Advantages | Limitations |

| Fischer | 1883[1][9][11] | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid[1][9] | Widely applicable, reliable, readily available starting materials. | Can be harsh, regioselectivity issues with unsymmetrical ketones. |

| Bischler-Möhlau | 1881-1892[13][14] | α-Haloacetophenone, Aniline | Excess aniline, heat | Direct route to 2-arylindoles. | Harsh conditions, often low yields, limited scope.[13] |

| Madelung | 1912[17] | N-Acyl-o-toluidine | Strong base (e.g., NaOEt, n-BuLi) | Useful for specific substitution patterns. | Requires high temperatures (classical) or very strong bases.[17] |

| Hegedus | 1976[19] | o-Alkenyl aniline | Pd(II) salt | Palladium-mediated, mild conditions possible. | Can require stoichiometric palladium or a re-oxidant. |

| Larock | 1991[22][23] | o-Haloaniline, Alkyne | Pd(0) catalyst, base | High functional group tolerance, versatile, good yields.[12][22] | Palladium catalyst can be expensive, requires specific starting materials. |

Conclusion and Future Outlook

The journey of polysubstituted indole synthesis, from the early degradative studies of indigo to the sophisticated transition-metal-catalyzed methods of today, is a testament to the ingenuity and perseverance of synthetic organic chemists. The classical syntheses laid a robust foundation, while modern methodologies have provided the tools for unprecedented precision and complexity in indole construction. The ongoing demand for novel indole-based therapeutics will undoubtedly continue to inspire the development of even more efficient, selective, and sustainable synthetic strategies. The future of indole synthesis will likely focus on areas such as C-H activation for direct functionalization, enantioselective catalysis for the synthesis of chiral indoles, and the development of novel multicomponent reactions for rapid access to molecular diversity.

References

-

Larock indole synthesis. In: Wikipedia. [Link]

-

Hegedus indole synthesis. In: Wikipedia. [Link]

-

Larock indole synthesis. In: Grokipedia. [Link]

-

Fischer indole synthesis. In: Wikipedia. [Link]

-

Indole. In: Wikipedia. [Link]

-

Bischler–Möhlau indole synthesis. In: Wikipedia. [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. In: Testbook. [Link]

-

A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. In: PMC - NIH. [Link]

-

The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. In: RSC Advances. [Link]

-

Fischer Indole Synthesis: Mechanism, Steps & Importance. In: Vedantu. [Link]

-

Madelung synthesis. In: Wikipedia. [Link]

-

Larock Indole Synthesis. In: SynArchive. [Link]

-

Fischer Indole Synthesis. In: SynArchive. [Link]

-

Hegedus Indole Synthesis: Intramolecular Nucleopalladation of ortho-Allyl Aryl Nucleophiles. In: De Gruyter. [Link]

-

Hegedus indole synthesis. In: Wikiwand. [Link]

-

Synthesis and Chemistry of Indole. [Link]

-

Hegedus indole synthesis. In: ResearchGate. [Link]

-

An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. In: PMC - NIH. [Link]

-

Recent Progress Concerning the N-Arylation of Indoles. In: PMC - NIH. [Link]

-

Bischler Indole Synthesis. In: ResearchGate. [Link]

-

Indoles – New Reactions and Synthesis. [Link]

-

Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. In: ResearchGate. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. In: MDPI. [Link]

-

Synthesis of arylated indoles via Sonogashira cross-coupling. In: ResearchGate. [Link]

-

Bischler-Möhlau Indole Synthesis. In: Merck Index. [Link]

-

Examples of polysubstituted indoles in bioactive compounds. In: ResearchGate. [Link]

-

A General and Scalable Synthesis of Polysubstituted Indoles. In: MDPI. [Link]

-

Sonogashira coupling. In: Wikipedia. [Link]

-

(PDF) Bischler Indole Synthesis. In: ResearchGate. [Link]

-

Synthesis of Indole Alkaloids. In: Encyclopedia MDPI. [Link]

-

(PDF) Madelung Indole Synthesis. In: ResearchGate. [Link]

-

A General and Scalable Synthesis of Polysubstituted Indoles. In: PubMed. [Link]

-

One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. In: PMC - NIH. [Link]

-

Bischler-Möhlau indole synthesis. In: chemeurope.com. [Link]

-

Recent strategy for the synthesis of indole and indoline skeletons in natural products. In: Chemical Communications (RSC Publishing). [Link]

-

Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. In: RSC Publishing. [Link]

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Structure, Bioactivity and Synthesis of Natural Products with Hexahydropyrrolo[2,3-b]indole. [Link]

-

(PDF) Wittig–Madelung Indole Synthesis. In: ResearchGate. [Link]

-

Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... In: ResearchGate. [Link]

-

Madelung synthesis of indole. In: Química Organica.org. [Link]

-

Indoles in Multicomponent Processes (MCPs). In: Chemical Reviews - ACS Publications. [Link]

-

One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. In: Chemistry – An Asian Journal. [Link]

-

An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. In: NIH. [Link]

-

Madelung Indole Synthesis. In: SynArchive. [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. arkat-usa.org [arkat-usa.org]

- 4. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole - Wikipedia [en.wikipedia.org]

- 6. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 11. synarchive.com [synarchive.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 14. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 15. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 16. researchgate.net [researchgate.net]

- 17. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 18. Madelung synthesis of indole [quimicaorganica.org]

- 19. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]

- 20. thieme-connect.com [thieme-connect.com]

- 21. Hegedus indole synthesis - Wikiwand [wikiwand.com]

- 22. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 23. synarchive.com [synarchive.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 28. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Core: A Technical Guide to the Electronic Structure of 5-formyl-4-methyl-1H-indole-2-carbonitrile

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2][3] Understanding the intricate electronic landscape of indole derivatives is paramount for predicting their reactivity, intermolecular interactions, and ultimately, their therapeutic potential. This in-depth technical guide delineates a robust computational framework for the theoretical investigation of the electronic structure of a promising indole derivative, 5-formyl-4-methyl-1H-indole-2-carbonitrile. Leveraging Density Functional Theory (DFT), we will explore its molecular geometry, frontier molecular orbitals, electrostatic potential, and atomic charge distribution. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate the discovery and optimization of novel indole-based therapeutics.

Introduction: The Significance of Indole Derivatives and the Need for Computational Scrutiny

Indole and its derivatives represent a privileged class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The diverse functionalities that can be appended to the indole ring system allow for fine-tuning of its physicochemical properties and biological targets. This compound, with its electron-withdrawing formyl and nitrile groups and an electron-donating methyl group, presents a unique electronic profile that warrants detailed investigation.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool in modern drug discovery.[5][6] It provides a cost-effective and time-efficient means to elucidate molecular properties that are often challenging to determine experimentally.[7] By calculating and visualizing the electronic structure of this compound, we can gain critical insights into its reactivity, stability, and potential for non-covalent interactions, all of which are crucial for rational drug design.[8][9]

This guide will provide a comprehensive, step-by-step protocol for performing these theoretical calculations, explaining the rationale behind the choice of computational methods and parameters to ensure scientific rigor and reproducibility.

Theoretical Methodology: A Validated Approach to Electronic Structure Calculation

The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[5][6]

The Choice of Density Functional and Basis Set: The Foundation of Accuracy

Our computational protocol will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used and well-validated functional that has consistently demonstrated high accuracy for predicting the geometries and electronic properties of a vast range of organic molecules.[6][10]

The basis set, which is a set of mathematical functions used to describe the atomic orbitals, is another critical parameter. We will utilize the 6-311++G(d,p) basis set. The "6-311" component indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons. The "++G" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are essential for accurately describing anions and non-covalent interactions. Finally, the "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of anisotropic electron distributions in chemical bonds.

This combination of B3LYP/6-311++G(d,p) represents a high level of theory that is well-suited for obtaining reliable and predictive results for the electronic structure of this compound.

Computational Workflow

The following workflow outlines the key steps in our theoretical investigation. This process ensures a systematic and logical progression from initial structure preparation to the final analysis of electronic properties.

Caption: Computational workflow for the electronic structure analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for executing the computational workflow described above using a generic quantum chemistry software package (e.g., Gaussian, ORCA, PySCF).[7][11]

Protocol 1: Geometry Optimization and Frequency Calculation

-

Structure Input:

-

Construct the 3D structure of this compound (C₁₁H₈N₂O) using a molecular builder.

-

Save the coordinates in a format compatible with the chosen quantum chemistry software.

-

-

Input File Preparation:

-

Create an input file specifying the following keywords:

-

#p B3LYP/6-311++G(d,p) Opt Freq

-

Opt: Requests a geometry optimization to find the lowest energy conformation.

-

Freq: Requests a vibrational frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

-

Specify the molecular charge (0) and spin multiplicity (singlet).

-

Include the initial Cartesian coordinates of the molecule.

-

-

Execution:

-

Submit the input file to the quantum chemistry software.

-

-

Output Analysis:

-

Verify that the optimization converged successfully.

-

Examine the output of the frequency calculation to ensure the absence of imaginary frequencies.

-

Extract the optimized Cartesian coordinates for subsequent calculations.

-

Protocol 2: Single-Point Energy and Electronic Property Calculations

-

Input File Preparation:

-

Create a new input file using the optimized coordinates from Protocol 1.

-

Specify the following keywords:

-

#p B3LYP/6-311++G(d,p) Pop=Mulliken IOp(6/33=2)

-

Pop=Mulliken: Requests a Mulliken population analysis to calculate atomic charges.

-

IOp(6/33=2): A common keyword to print all molecular orbitals.

-

-

Ensure the charge and multiplicity are correctly defined.

-

-

Execution: